molecular formula C22H17N3O2 B12169726 N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12169726
M. Wt: 355.4 g/mol
InChI Key: TYCYBIOCJGFTGF-UHFFFAOYSA-N
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Description

N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a chemical compound built on a quinazolinone scaffold, a structure of high interest in medicinal chemistry due to its diverse pharmacological profiles. This specific carboxamide derivative is a valuable intermediate for researchers developing novel therapeutic agents, particularly in the fields of inflammation and oncology. Quinazolinone-based compounds are recognized for their potential as multi-target agents. Research indicates that the 7-carboxamide fragment flanking the quinazolinone core is a critical structural feature for inhibiting key enzymatic targets. Specifically, analogues of this chemotype have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an emerging target for metabolic, renal, and cardiovascular disorders . By inhibiting sEH, these compounds help maintain beneficial levels of anti-inflammatory mediators, presenting a promising therapeutic modality . Furthermore, the versatile quinazolinone scaffold is a privileged structure in oncology drug discovery, forming the core of several approved drugs and preclinical candidates that can induce various cell death pathways, including apoptosis and autophagy . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can utilize this compound as a key synthetic intermediate or a building block for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-benzyl-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C22H17N3O2/c26-21(23-14-16-7-3-1-4-8-16)17-11-12-19-20(13-17)24-15-25(22(19)27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,23,26)

InChI Key

TYCYBIOCJGFTGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The quinazoline scaffold is constructed through cyclocondensation of 2-aminoterephthalic acid derivatives with phenyl isothiocyanate. For example, dimethyl aminoterephthalate reacts with phenyl isothiocyanate in refluxing pyridine to yield 3-phenyl-2-thioxoquinazoline-4-one (intermediate 7 ). This intermediate undergoes benzylation at the sulfur atom using benzyl halides (e.g., 2-chlorobenzyl bromide) in the presence of a base, forming 2-(benzylthio)quinazolin-4(3H)-one derivatives.

Key Reaction Conditions

  • Temperature: 80–100°C

  • Solvent: Pyridine or DMF

  • Yield: 70–85% for cyclocondensation; 65–75% for benzylation.

Hydrolysis and Carboxamide Formation

The ester group at position 7 of the quinazoline core is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide. Subsequent coupling with benzylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) produces the target carboxamide.

Optimization Notes

  • Hydrolysis: 20% NaOH in isopropanol at reflux for 2 hours achieves >90% conversion.

  • Coupling: Use of Hünig’s base (N,NN,N-diisopropylethylamine) improves amidation efficiency to 80–90%.

One-Pot Three-Component Assembly for Streamlined Synthesis

A modern one-pot method enables the synthesis of 3,4-dihydroquinazoline derivatives via a domino reaction involving arenediazonium salts, nitriles, and bifunctional anilines.

Reaction Mechanism and Steps

  • Formation of NN-Arylnitrilium Intermediate : Arenediazonium salts react with nitriles to generate electrophilic NN-arylnitrilium ions.

  • Nucleophilic Addition : Bifunctional anilines (e.g., 2-aminobenzyl alcohol) attack the nitrilium ion, forming a C–N bond.

  • Cyclization : Intramolecular cyclization yields the 3,4-dihydroquinazoline scaffold.

Advantages

  • Metal-free conditions.

  • Broad functional group tolerance (e.g., trifluoromethyl, halogens).

  • Yield: 60–75% for substituted quinazolines.

Application to Target Compound

For this compound, the protocol uses:

  • Arenediazonium salt: Derived from 4-nitroaniline.

  • Nitrile: Benzyl cyanide.

  • Bifunctional aniline: 2-Amino-N-benzylbenzamide.

Critical Parameters

  • Temperature: 25–40°C.

  • Solvent: Acetonitrile/water (4:1).

  • Reaction time: 8–12 hours.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods are emerging for combinatorial libraries of quinazoline carboxamides, though specific applications to this compound remain exploratory.

Resin-Bound Intermediate Strategy

A Wang resin-linked 2-aminoterephthalic acid derivative undergoes on-resin cyclocondensation with phenyl isothiocyanate, followed by benzylation and amidation. Cleavage with TFA yields the final product.

Performance Metrics

  • Purity: >85% after HPLC purification.

  • Yield: 50–60% over 5 steps.

Comparative Analysis of Preparation Methods

Method Yield Time Scalability Complexity
Traditional Multi-Step65–75%24–36 hModerateHigh
One-Pot Three-Component60–75%8–12 hHighLow
Solid-Phase50–60%48–72 hLowVery High

Key Insights

  • The one-pot method offers the best balance of efficiency and simplicity.

  • Traditional synthesis allows precise control over intermediate characterization.

Characterization and Quality Control

Critical analytical data for this compound include:

Spectral Data

  • 1H^1\text{H} NMR (DMSO-d6d_6) : δ 4.53 (s, 2H, benzyl-CH2_2), 7.26–8.18 (m, 16H, aromatic).

  • HRMS : Calculated for C22H17N3O2\text{C}_{22}\text{H}_{17}\text{N}_{3}\text{O}_{2} [M+H]+^+: 355.1317; Found: 355.1312.

Purity Assessment

  • HPLC: >98% purity (C18 column, 70:30 acetonitrile/water).

Challenges and Optimization Opportunities

  • Byproduct Formation : Competing N-alkylation during benzylation reduces yields; optimized stoichiometry (1.2 eq benzyl halide) mitigates this.

  • Solvent Selection : DMF enhances solubility but complicates purification; switching to THF improves phase separation .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of N-benzyl derivatives, including N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide, as monoamine oxidase (MAO) inhibitors. MAO inhibitors are crucial in treating depression and neurodegenerative disorders. For instance, research on related compounds demonstrated promising inhibitory effects against MAO-A and MAO-B with low IC50 values, indicating their potential as antidepressants .

Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects. In a study focusing on quinazoline derivatives, certain compounds exhibited significant inhibition of leukotriene biosynthesis in human neutrophils, suggesting their utility in treating inflammatory conditions .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . The structure–activity relationship (SAR) studies revealed that modifications on the benzyl group significantly affect the anticancer efficacy.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable synthetic route involves the condensation of benzylamine with isocyanates followed by cyclization to form the quinazoline scaffold .

Case Study 1: Antidepressant Efficacy

In a controlled study, various N-benzyl derivatives were synthesized and tested for their MAO inhibitory activity. Among them, N-benzyl-4-oxo-3-phenyl derivatives showed significant efficacy with IC50 values lower than 5 µM against both MAO-A and MAO-B enzymes. This positions them as strong candidates for further development as antidepressants .

Case Study 2: Anti-inflammatory Screening

A series of quinazoline derivatives were evaluated for their ability to inhibit leukotriene formation in human neutrophils. The results indicated that specific substitutions on the benzyl moiety enhanced anti-inflammatory activity, making these compounds potential therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Structural Features

Key structural analogs and their modifications are summarized below:

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound (CAS 932530-87-5) N-benzyl, 3-phenyl, 7-carboxamide C₂₄H₂₀ClN₃O₃ 420.5 N/A
Compound 8 Methyl ester at C7, 2-((2-chlorobenzyl)thio) at C2, 3-phenyl C₂₃H₁₈ClN₃O₃S 451.9 N/A
Compound 33 Carboxylic acid at C7, 2-((4-(trifluoromethyl)benzyl)thio) at C2, 3-phenyl C₁₇H₁₂F₃N₂O₃S 381.0 273.0 (decomp.)
Compound 47 Piperazine-carboxylate at C7, 2-((2-chlorobenzyl)thio) at C2, 3-phenyl C₂₇H₂₹ClN₄O₅S 557.1 N/A

Key Observations :

  • Position 7: The carboxamide group in the target compound contrasts with ester (Compound 8), carboxylic acid (Compound 33), or piperazine-linked (Compound 47) functionalities.
  • Position 2 : Unlike the target compound, analogs like 8 and 33 feature thioether-linked benzyl groups (e.g., 2-chloro or 4-trifluoromethyl substituents), which enhance steric bulk and electronic effects .
  • Position 3 : The phenyl group is conserved across all examples, suggesting its role in stabilizing the quinazoline core.

Physicochemical Properties

  • Melting Points : Compound 33 exhibits a high decomposition temperature (273°C), likely due to the polar trifluoromethyl group enhancing crystallinity . The target compound’s melting point is unreported, but its higher molecular weight (420.5 vs. 381.0 for Compound 33) may correlate with distinct thermal stability.
  • Solubility : The carboxamide group in the target compound likely improves aqueous solubility compared to methyl ester (Compound 8) or carboxylic acid (Compound 33) derivatives .

Biological Activity

N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15_{15}H14_{14}N2_{2}O2_{2}
Molecular Weight266.25 g/mol
SMILES RepresentationC1=Nc2cc(ccc2C(N1c1ccccc1)=O)C(O)=O

This compound features a benzyl group and a carboxamide functional group, contributing to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that quinazoline derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various quinazoline derivatives and their evaluation for cyclooxygenase (COX) inhibitory activity. Specifically, compounds with para-sulfonamide groups showed notable COX-2 inhibition, with some achieving up to 47.1% inhibition at 20 μM concentration . This suggests that this compound may possess similar anti-inflammatory potential.

2. Anticancer Activity

Quinazolines have been extensively studied for their anticancer properties. In vitro studies on cell lines such as MCF7 (breast cancer) and K562 (chronic myelogenous leukemia) have shown that certain derivatives exhibit cytotoxic effects. For instance, a derivative similar to N-benzyl-4-oxo showed IC50_{50} values of 2.09 μM against MCF7 cells . The mechanism often involves the inhibition of key cellular pathways such as EGFR signaling and VEGF receptor tyrosine kinases .

3. Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been investigated. A study reported that certain compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the phenyl ring appears to enhance this activity.

Case Study 1: Synthesis and Evaluation of Quinazoline Derivatives

A research team synthesized several new quinazoline derivatives, including N-benzyl analogs. They evaluated these compounds for their anti-inflammatory and anticancer activities through various assays. The results indicated that modifications in the molecular structure significantly impacted biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of N-benzyl derivatives to target proteins involved in inflammation and cancer progression. These studies suggest that structural modifications can optimize binding interactions, enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, a quinazolinone core (e.g., Compound 17 in ) is reacted with benzyl bromides (e.g., 2-chlorobenzyl bromide) in dimethylformamide (DMF) using Cs₂CO₃ as a base. Stirring at room temperature for 3 hours followed by acidification (pH 5 with HCl) yields the product . Optimizing equivalents of reagents (e.g., 1.2 mmol substrate, 2.5 eq base) and solvent choice (polar aprotic solvents like DMF) is critical for yields exceeding 70% .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H NMR are essential. For instance, HRMS analysis of derivatives (e.g., Compound 33 in ) confirms molecular ions ([M+H]⁺) with errors <0.0001 Da, while ¹H NMR (400 MHz, DMSO-d₆) resolves key signals such as benzyl protons (δ 4.60–4.72 ppm) and aromatic protons (δ 7.34–8.13 ppm) . Thermal stability can be assessed via melting points (e.g., 273–329°C with decomposition) .

Q. What key structural features dictate the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : The 4-oxo-3-phenylquinazoline core contributes to planarity and hydrogen-bonding capacity, while the N-benzyl substituent modulates lipophilicity. Substituents like trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) on the benzyl group enhance thermal stability (mp >270°C) but reduce aqueous solubility . Acidic protons (e.g., carboxamide NH) require pH-controlled handling to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields in benzylation steps?

  • Methodological Answer : Low yields often stem from steric hindrance or poor leaving-group reactivity. Strategies include:

  • Using excess benzyl bromide (1.5 eq) and prolonged reaction times (6–12 hours) for bulky substituents .
  • Screening alternative bases (e.g., K₂CO₃ instead of Cs₂CO₃) to improve nucleophilicity .
  • Employing microwave-assisted synthesis to accelerate reactions and reduce side products .

Q. How to design structure-activity relationship (SAR) studies for this compound targeting soluble epoxide hydroxylase (sEH) inhibition?

  • Methodological Answer : SAR requires systematic substitution at the benzyl (R¹) and phenyl (R²) positions:

  • Replace benzyl with 2-(trifluoromethyl)benzyl to enhance enzyme binding (IC₅₀ <100 nM) .
  • Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring to improve metabolic stability .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with sEH’s catalytic triad .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR or HRMS data may arise from tautomerism or impurities. Solutions include:

  • Performing 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in ambiguous regions (e.g., δ 7.85–8.07 ppm for aromatic protons) .
  • Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before final characterization .
  • Cross-validating HRMS with isotopic pattern analysis to rule out adducts .

Q. What strategies mitigate poor solubility in biological assays without compromising target affinity?

  • Methodological Answer :

  • Introduce hydrophilic groups (e.g., piperazine in Compound 47) via carboxamide functionalization .
  • Use prodrug approaches (e.g., tert-butyl ester derivatives) to enhance bioavailability, followed by in situ hydrolysis .
  • Employ co-solvents (e.g., DMSO:PBS mixtures ≤1%) for in vitro assays, ensuring <0.1% solvent interference .

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